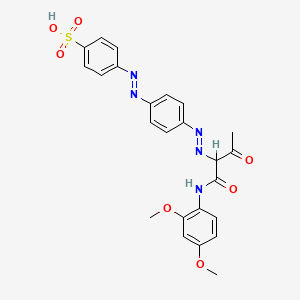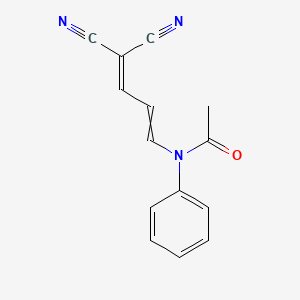![molecular formula C22H13N6Na3O12S3 B13752062 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[(4-nitrophenyl)azo]-6-[(4-sulfophenyl)azo]-, trisodium salt CAS No. 5850-37-3](/img/structure/B13752062.png)
2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[(4-nitrophenyl)azo]-6-[(4-sulfophenyl)azo]-, trisodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[(4-nitrophenyl)azo]-6-[(4-sulfophenyl)azo]-, trisodium salt is a complex organic compound known for its vibrant color and extensive use in various industrial applications. This compound is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) that link aromatic rings. The compound’s structure includes multiple sulfonic acid groups, making it highly soluble in water and suitable for use in aqueous environments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[(4-nitrophenyl)azo]-6-[(4-sulfophenyl)azo]-, trisodium salt typically involves several steps:
Diazotization: The process begins with the diazotization of 4-nitroaniline and 4-aminobenzenesulfonic acid. This involves treating these compounds with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form diazonium salts.
Coupling Reaction: The diazonium salts are then coupled with 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid under alkaline conditions to form the azo compound. The coupling reaction is typically carried out in an aqueous medium at a controlled temperature to ensure high yield and purity.
Neutralization and Isolation: The resulting compound is neutralized with sodium hydroxide to form the trisodium salt, which is then isolated by filtration and dried.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves:
Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are often used. These reactors allow for precise control over reaction conditions such as temperature, pH, and reactant concentrations.
Automated Systems: Automation in the addition of reagents and monitoring of reaction parameters helps in maintaining the efficiency and safety of the production process.
Purification: The final product is purified using techniques such as crystallization or chromatography to remove any impurities and ensure the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[(4-nitrophenyl)azo]-6-[(4-sulfophenyl)azo]-, trisodium salt undergoes various chemical reactions, including:
Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst.
Substitution: The sulfonic acid groups can participate in substitution reactions, where they can be replaced by other functional groups under specific conditions.
Oxidation: The hydroxyl groups can be oxidized to carbonyl groups using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reducing Agents: Sodium dithionite, hydrogen gas with a palladium catalyst.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Substitution Reagents: Various nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products
Reduction Products: Amino derivatives of the original compound.
Oxidation Products: Quinone derivatives.
Substitution Products: Compounds with different functional groups replacing the sulfonic acid groups.
Applications De Recherche Scientifique
2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[(4-nitrophenyl)azo]-6-[(4-sulfophenyl)azo]-, trisodium salt has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator due to its color change properties in different pH environments.
Biology: Employed in staining techniques for visualizing cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its water solubility and ability to form stable complexes with various drugs.
Industry: Widely used as a dye in the textile industry for coloring fabrics. It is also used in the production of colored inks and paints.
Mécanisme D'action
The compound exerts its effects primarily through its azo groups, which can undergo reversible changes in their electronic structure. This property is exploited in pH indicators and dyes, where the compound changes color in response to changes in pH or other environmental conditions. The sulfonic acid groups enhance the compound’s solubility in water, making it suitable for use in aqueous solutions. In biological applications, the compound can interact with cellular components, allowing for visualization under a microscope.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid monosodium salt: Similar in structure but lacks the azo groups, making it less useful as a dye.
2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, coupled with 3-aminophenol: Another azo dye with different coupling components, leading to variations in color and solubility.
2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, coupled with 7-amino-4-hydroxy-2-naphthalenesulfonic acid: Similar in structure but with different coupling partners, affecting its chemical properties and applications.
Uniqueness
The uniqueness of 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[(4-nitrophenyl)azo]-6-[(4-sulfophenyl)azo]-, trisodium salt lies in its combination of multiple azo groups and sulfonic acid groups, which provide both vibrant color and high water solubility. This makes it particularly valuable in applications where both properties are essential, such as in textile dyes and pH indicators.
Propriétés
| 5850-37-3 | |
Formule moléculaire |
C22H13N6Na3O12S3 |
Poids moléculaire |
718.5 g/mol |
Nom IUPAC |
trisodium;4-amino-5-hydroxy-3-[(4-nitrophenyl)diazenyl]-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C22H16N6O12S3.3Na/c23-19-18-11(9-16(42(35,36)37)20(19)26-24-12-1-5-14(6-2-12)28(30)31)10-17(43(38,39)40)21(22(18)29)27-25-13-3-7-15(8-4-13)41(32,33)34;;;/h1-10,29H,23H2,(H,32,33,34)(H,35,36,37)(H,38,39,40);;;/q;3*+1/p-3 |
Clé InChI |
DPCLMWZFRAYCIS-UHFFFAOYSA-K |
SMILES canonique |
C1=CC(=CC=C1N=NC2=C(C=C3C=C(C(=C(C3=C2N)O)N=NC4=CC=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[N+](=O)[O-].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





